molecular formula C8H5N5O2 B1396328 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1248517-85-2

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B1396328
CAS No.: 1248517-85-2
M. Wt: 203.16 g/mol
InChI Key: JTPCHKKHIZHTAF-UHFFFAOYSA-N
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Description

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be achieved through various methods. One notable method involves the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with functionalized hydrazonoyl chlorides. This reaction proceeds regioselectively to form the angular norbornene-based triazolo-pyrimidinones . Another method involves the use of Schiff base zinc (II) complexes supported on magnetite nanoparticles as catalysts under mild conditions .

Industrial Production Methods

the use of heterogeneous catalysts, such as those supported on magnetic surfaces, offers potential for scalable and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, thiouracil, and various oxidizing and reducing agents . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield regioselectively angular norbornene-based triazolo-pyrimidinones .

Scientific Research Applications

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific fusion of pyridine, triazole, and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for various derivatives and its potential as a CDK2 inhibitor highlight its significance in medicinal chemistry .

Properties

IUPAC Name

11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCHKKHIZHTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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